molecular formula C13H11FN2O2 B5768484 (3-fluorophenyl)(3-nitrobenzyl)amine

(3-fluorophenyl)(3-nitrobenzyl)amine

Cat. No. B5768484
M. Wt: 246.24 g/mol
InChI Key: REMFZQOVIQUKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)(3-nitrobenzyl)amine, also known as FNB, is a chemical compound that has garnered attention in the scientific community due to its potential use in drug discovery and development. FNB is a member of the amine family and is characterized by its unique chemical structure, which consists of a fluorophenyl group and a nitrobenzyl group.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(3-nitrobenzyl)amine is not yet fully understood, but it is believed to involve its ability to bind to specific receptors in the brain. This binding can lead to changes in the activity of these receptors, which can ultimately result in changes in neurotransmitter levels and neuronal activity.
Biochemical and Physiological Effects
Research has shown that this compound has a variety of biochemical and physiological effects, including its ability to modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have an effect on the levels of certain hormones, including cortisol and testosterone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-fluorophenyl)(3-nitrobenzyl)amine in lab experiments is its unique chemical structure, which makes it a useful tool for investigating the activity of specific receptors in the brain. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the difficulty of synthesizing the compound.

Future Directions

There are many potential future directions for research involving (3-fluorophenyl)(3-nitrobenzyl)amine. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of this compound and its effects on various physiological systems in the body.

Synthesis Methods

The synthesis of (3-fluorophenyl)(3-nitrobenzyl)amine involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting materials, which are 3-fluoroaniline and 3-nitrobenzaldehyde. These materials are then combined and subjected to a series of chemical reactions, including condensation and reduction, to yield the final product, this compound.

Scientific Research Applications

(3-fluorophenyl)(3-nitrobenzyl)amine has been the subject of extensive scientific research due to its potential use in drug discovery and development. Specifically, this compound has been investigated for its ability to act as a ligand for various receptors, including the dopamine receptor and the serotonin receptor. This research has shown that this compound has the potential to be used in the development of new drugs for the treatment of various neurological disorders, including depression and schizophrenia.

properties

IUPAC Name

3-fluoro-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMFZQOVIQUKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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